4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C15H13N3S . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds . One common method involves the reaction of benzylhydrazine with phenyl isothiocyanate, followed by cyclization to form the triazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and controlled temperatures to facilitate the desired transformations .
Scientific Research Applications
4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer applications, it may inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-Benzyl-5-phenethyl-4H-1,2,4-triazole-3-thiol: This compound has a similar structure but with an ethyl group instead of a phenyl group, which may result in different biological activities.
5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol: This isomer has the benzyl group at a different position, which can affect its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-benzyl-3-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c19-15-17-16-14(13-9-5-2-6-10-13)18(15)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUULZDTTMJDAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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